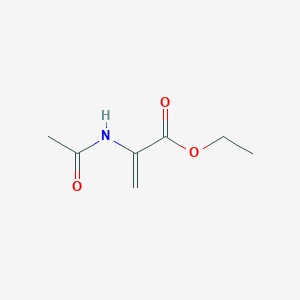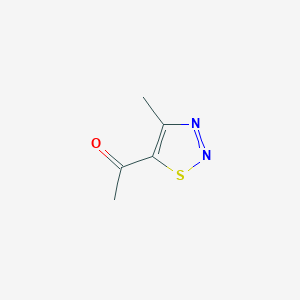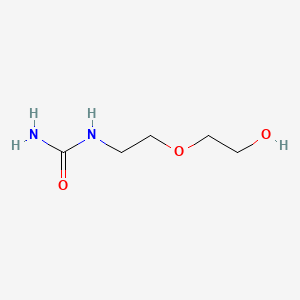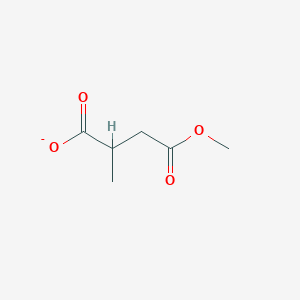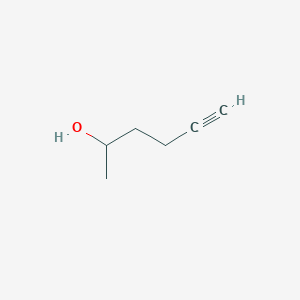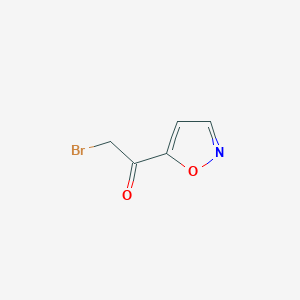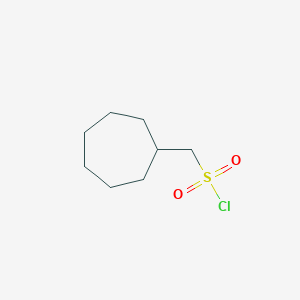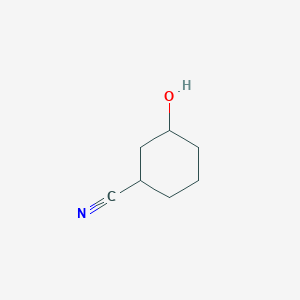
3-Hydroxycyclohexanecarbonitrile
概要
説明
3-Hydroxycyclohexanecarbonitrile is a compound with the molecular formula C7H11NO . It has a molecular weight of 125.17 g/mol . The compound is also known by its IUPAC name, 3-hydroxycyclohexanecarbonitrile .
Synthesis Analysis
The synthesis of 3-Hydroxycyclohexanecarbonitrile has been achieved using a three-step, one-pot UPO-ER-ADH cascade . The process begins with the commercially available cyclohexene-1-nitrile. An enzymatic strategy for allylic oxidation was developed, as chemical strategies proved unsuccessful . Unspecific peroxygenases (UPOs) were found to catalyze the desired allylic oxidation with high chemo- and regioselectivity . This enabled the subsequent steps involving ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters .Molecular Structure Analysis
The InChI code for 3-Hydroxycyclohexanecarbonitrile is 1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2 . The InChI key is FNARHEUUIFYEIC-UHFFFAOYSA-N . The canonical SMILES representation is C1CCC(CC1)(C#N)O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Hydroxycyclohexanecarbonitrile include an allylic oxidation catalyzed by UPOs, followed by steps involving ER and ADH . The UPOs displayed unreported enantioselective oxyfunctionalization and overoxidation of the substituted cyclohexene .Physical And Chemical Properties Analysis
3-Hydroxycyclohexanecarbonitrile is a liquid . It has a molecular weight of 125.17 g/mol .科学的研究の応用
Biocatalysis
3-Hydroxycyclohexanecarbonitrile has been used in the field of biocatalysis . The unmatched chemo-, regio-, and stereoselectivity of enzymes makes them powerful catalysts in the synthesis of chiral active pharmaceutical ingredients (APIs) .
Synthesis of APIs
Inspired by the discovery route toward the LPA1-antagonist BMS-986278, access to the API building block (1S,3R)-3-hydroxycyclohexanecarbonitrile was envisaged using an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters .
Allylic Oxidation
Unspecific peroxygenases (UPOs) were found to catalyze the desired allylic oxidation with high chemo- and regioselectivity, at substrate loadings of up to 200 mM, without the addition of organic cosolvents .
Enantioselective Oxyfunctionalization
UPOs even displayed unreported enantioselective oxyfunctionalization and overoxidation of the substituted cyclohexene .
One-Pot Cascade Reactions
The compound has been used in a three-step, one-pot UPO-ER-ADH cascade . This synthetic approach provides the first example of a three-step, one-pot UPO-ER-ADH cascade .
Treatment of Idiopathic Pulmonary Fibrosis
The compound is a key component in the synthesis of BMS-986278, which is currently in phase II clinical trials for the treatment of idiopathic pulmonary fibrosis .
作用機序
Target of Action
The primary targets of 3-Hydroxycyclohexanecarbonitrile are ene reductase (ER) and alcohol dehydrogenase (ADH) . These enzymes play a crucial role in setting both stereocenters of the compound .
Mode of Action
The compound interacts with its targets, ER and ADH, to set both stereocenters . This interaction results in changes at the molecular level, leading to the formation of the active pharmaceutical ingredient (API) building block .
Biochemical Pathways
The action of 3-Hydroxycyclohexanecarbonitrile affects several biochemical pathways. A C−H oxy-functionalization step is required to introduce the ketone functional group . This process involves the catalytic action of unspecific peroxygenases (UPOs), which are found to catalyze the desired allylic oxidation with high chemo- and regioselectivity .
Pharmacokinetics
The compound’s synthesis involves a three-step one-pot cascade, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of the API building block (1S,3R)-3-hydroxycyclohexanecarbonitrile . The final product is obtained at titers of 85% with 97% ee and 99% de .
Action Environment
The action of 3-Hydroxycyclohexanecarbonitrile is influenced by environmental factors. The UPOs catalyze the desired allylic oxidation at substrate loadings of up to 200 mM, without the addition of organic cosolvents . This suggests that the compound’s action, efficacy, and stability can be influenced by the concentration of the substrate and the presence of organic cosolvents .
Safety and Hazards
The safety data sheet for 3-Hydroxycyclohexanecarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
将来の方向性
The successful synthesis of 3-Hydroxycyclohexanecarbonitrile using a three-step, one-pot UPO-ER-ADH cascade highlights the potential for UPOs to catalyze diverse enantioselective allylic hydroxylations and oxidations that are otherwise difficult to achieve . This approach could be further explored and optimized for the synthesis of other complex molecules.
特性
IUPAC Name |
3-hydroxycyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNARHEUUIFYEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclohexanecarbonitrile | |
CAS RN |
24056-33-5 | |
| Record name | 3-hydroxycyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



